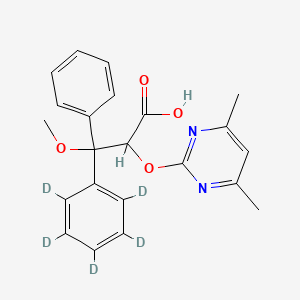

(Rac)-Ambrisentan-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H22N2O4 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i4D,6D,7D,10D,11D |

InChI Key |

OUJTZYPIHDYQMC-BGCGZSDZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Ambrisentan-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of (Rac)-Ambrisentan-d5, a deuterated analog of Ambrisentan. It covers the physicochemical properties, representative analytical data, experimental methodologies, and its primary application as an internal standard in pharmacokinetic studies. The guide also visualizes the mechanism of action and metabolic pathways of the parent compound, Ambrisentan.

Physicochemical Properties

This compound is a stable isotope-labeled version of Ambrisentan, designed for use in quantitative bioanalysis. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

| Property | Value | Reference |

| Chemical Name | 2-((4,6-Dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic Acid-d5 | [1][2] |

| Synonyms | This compound | [3] |

| CAS Number | 1392210-85-3 | [1] |

| Molecular Formula | C₂₂H₁₇D₅N₂O₄ | [4] |

| Molecular Weight | 383.46 g/mol | [4] |

| Appearance | Off-White to Pale Beige Solid (Typical) | [5] |

| Storage | 2-8°C in a refrigerator | [3] |

Representative Certificate of Analysis

While a specific certificate of analysis was not publicly available, the following table represents typical analytical tests and specifications for a high-purity deuterated standard like this compound. This data is based on a sample CoA for a similar deuterated compound.[5]

| Test | Specification | Description |

| Appearance | Conforms to standard | Visual inspection for color and form. |

| Purity (by HPLC) | ≥98% | Quantifies the percentage of the main compound. |

| ¹H NMR | Conforms to structure | Confirms the chemical structure and proton environment. |

| Mass Spectrometry (MS) | Conforms to structure | Confirms the molecular weight and isotopic enrichment. |

| Isotopic Purity | ≥95% (d₅) | Determines the percentage of the deuterated species (d₅) versus others (d₀-d₄). |

| Residual Solvents | Meets USP <467> limits | Ensures that solvent levels from synthesis are below safety thresholds. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is representative for determining the chemical purity of this compound.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of Acetonitrile and water (with 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at a specified wavelength (e.g., 260 nm).

-

Procedure : A solution of this compound is prepared in a suitable solvent (e.g., Acetonitrile/water). The solution is injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines the use of this compound as an internal standard for quantifying Ambrisentan in a biological matrix (e.g., plasma).

-

Sample Preparation :

-

Aliquot a known volume of the biological sample (e.g., 100 µL of plasma).

-

Add a fixed amount of this compound solution (the internal standard).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions :

-

LC System : UHPLC for rapid and efficient separation.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization : Electrospray Ionization (ESI), positive mode.

-

MRM Transitions : Specific mass transitions for both Ambrisentan (analyte) and this compound (internal standard) are monitored.

-

-

Quantification : A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of Ambrisentan in the unknown sample is determined from this curve. The use of a stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response.

Mechanism of Action of Ambrisentan

Ambrisentan is a selective endothelin receptor antagonist (ERA). It targets the endothelin type-A (ETₐ) receptor, playing a crucial role in the treatment of pulmonary arterial hypertension (PAH). In patients with PAH, elevated levels of the potent vasoconstrictor Endothelin-1 (ET-1) cause harmful effects. Ambrisentan selectively blocks the ETₐ receptor, inhibiting vasoconstriction and smooth muscle cell proliferation.[6][7]

Caption: Mechanism of action of Ambrisentan as a selective ETₐ receptor antagonist.

Metabolism of Ambrisentan

Ambrisentan is metabolized primarily through glucuronidation by UGT enzymes and, to a lesser extent, by oxidative metabolism via CYP450 enzymes.[8] The main metabolite is an acylglucuronide of the parent drug. A minor pathway involves hydroxylation by CYP3A4.[9]

Caption: Metabolic pathways of Ambrisentan via Phase I and Phase II reactions.

Application in Pharmacokinetic (PK) Studies

This compound is an ideal internal standard for pharmacokinetic studies due to its co-eluting properties with Ambrisentan and its distinct mass, which prevents signal overlap.[4] The workflow below illustrates its use in a typical preclinical PK study.[10]

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

References

- 1. Rac-Ambrisentan-D5 | CAS No- 1392210-85-3 | Simson Pharma Limited [simsonpharma.com]

- 2. Rac-Ambrisentan-D5 | CAS No- 1392210-85-3 | Simson Pharma Limited [simsonpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. assets.lgcstandards.com [assets.lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Ambrisentan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. WO2009017777A2 - Metabolites and derivatives of ambrisentan - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. admescope.com [admescope.com]

A Technical Guide to (Rac)-Ambrisentan-d5 (CAS 1392210-85-3): Application in Research and Development

Introduction

(Rac)-Ambrisentan-d5 is the stable, deuterium-labeled isotope of Ambrisentan, a selective endothelin type A (ETA) receptor antagonist.[1] Its primary application is as an internal standard for the precise quantification of Ambrisentan in biological samples during analytical and pharmacokinetic research.[1] The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest.[2][3][4] This similarity allows for the correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects, thereby ensuring the accuracy and reliability of experimental data.[2][5][6] This guide provides an in-depth overview of this compound, the mechanism of its parent compound, its application in bioanalysis, and relevant experimental protocols for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The mass shift resulting from the five deuterium atoms is critical for its distinction from the unlabeled Ambrisentan in mass spectrometric analysis.

| Property | Value | Reference(s) |

| CAS Number | 1392210-85-3 | [1][7][8][9][10][11] |

| Molecular Formula | C₂₂H₁₇D₅N₂O₄ | [1][7][10][11] |

| Molecular Weight | 383.46 g/mol | [1] |

| Synonym | 2-((4,6-Dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic Acid-d5 | [1][8][10][11] |

| Parent Drug | Ambrisentan (CAS: 177036-94-1) | [1][10] |

| Appearance | Not specified in search results. Typically a white to off-white solid. | |

| Storage | 2-8°C, Refrigerator | [11] |

Mechanism of Action: Ambrisentan

Ambrisentan is a targeted therapy for pulmonary arterial hypertension (PAH).[12][13][14] Its therapeutic effect is derived from its selective antagonism of the endothelin type A (ETA) receptor.

The Endothelin System in PAH: Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide that exerts its effects by binding to two receptor subtypes: ETA and ETB.[12][15]

-

ETA Receptors: Located on vascular smooth muscle cells, their activation by ET-1 mediates vasoconstriction and cellular proliferation.[12][16]

-

ETB Receptors: Primarily found on endothelial cells, their activation mediates vasodilation (via nitric oxide and prostacyclin release), anti-proliferation, and the clearance of ET-1 from circulation.[12][16]

In patients with PAH, circulating levels of ET-1 are elevated, leading to excessive ETA-mediated vasoconstriction and vascular remodeling, which increases pulmonary vascular resistance and strains the right ventricle of the heart.[12][13]

Ambrisentan's Selective Inhibition: Ambrisentan selectively blocks the ETA receptor, preventing ET-1 from binding and initiating its downstream signaling cascade.[15][17] This selective inhibition disrupts vasoconstriction and cell proliferation, leading to vasodilation, a decrease in pulmonary blood pressure, and an alleviation of the workload on the heart.[13][15] Its selectivity for the ETA receptor is notable as it spares the beneficial functions of the ETB receptor, such as ET-1 clearance and vasodilation.[12]

Pharmacokinetic Profile of Ambrisentan

Understanding the pharmacokinetics (PK) of Ambrisentan is essential for designing bioanalytical studies where this compound would be used. Ambrisentan is characterized by rapid absorption and a half-life that supports once-daily dosing.[12][14][18]

Table 3.1: Single-Dose Pharmacokinetics of Ambrisentan in Healthy Japanese Subjects [19]

| Dose Level | Cmax (ng/mL) (Mean ± SD) | AUC₀→∞ (ng·hr/mL) (Mean ± SD) | Tmax (hr) |

|---|---|---|---|

| 2.5 mg | 179 ± 32 | 1439 ± 373 | 2.0-2.5 |

| 5 mg | 362 ± 43 | 2945 ± 609 | 2.0-2.5 |

| 10 mg | 767 ± 91 | 6894 ± 1613 | 2.0-2.5 |

Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach Cmax.

Table 3.2: Population Pharmacokinetic Parameters of Ambrisentan in Pediatric Subjects [20]

| Parameter | Median Value (Range) |

|---|---|

| Clearance (Weight Normalized to 70kg) | 1.00 L/h (0.706–1.29) |

| Volume of Distribution (Vd) | 13.7 L/70kg |

| Half-life (t½) | 6.09 h (4.81–8.49) |

-

Absorption: Ambrisentan is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) occurring at approximately 2 hours.[12][16][19] Food does not affect its absorption.[12]

-

Distribution: It is highly bound to plasma proteins (~99%).[16][18]

-

Metabolism: Ambrisentan is a substrate of hepatic enzymes CYP3A4 and CYP2C19.[16]

-

Excretion: Elimination is primarily through non-renal pathways, with metabolites and the parent drug found mostly in the feces.[12] The steady-state elimination half-life is between 9 and 15 hours.[18]

Experimental Protocols and Application

This compound is indispensable for the accurate quantification of Ambrisentan in biological matrices like plasma or serum, a process central to pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. A stable isotope dilution method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard approach.

4.1 General Bioanalytical Workflow

The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The deuterated internal standard is added at the beginning to account for analyte loss at every subsequent step.

4.2 Detailed Experimental Protocol: Quantification in Plasma

This protocol provides a generalized methodology based on established principles for bioanalysis using deuterated internal standards.[2][3]

1. Preparation of Standards:

-

Prepare a stock solution of Ambrisentan and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Create a series of calibration standards by spiking blank plasma with known concentrations of Ambrisentan.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (the internal standard).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile (or a mixture of zinc sulfate and an organic solvent) to precipitate plasma proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Gradient: A suitable gradient to ensure the analyte and internal standard co-elute and are separated from matrix components.[3]

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both Ambrisentan and this compound. The precursor ion for the d5-analog will be 5 Daltons higher than the parent drug.

-

4. Quantification and Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio (Ambrisentan / this compound) against the nominal concentration of the calibration standards.

-

A linear regression model is typically applied.

-

The concentration of Ambrisentan in unknown samples is calculated from their measured peak area ratios using the regression equation from the calibration curve.

Conclusion

This compound (CAS 1392210-85-3) is a critical analytical tool for researchers, scientists, and drug development professionals working with Ambrisentan. As a deuterated internal standard, it enables the development of highly accurate, precise, and robust bioanalytical methods using LC-MS/MS.[1][5] The application of such methods is fundamental for conducting pharmacokinetic, bioavailability, and therapeutic drug monitoring studies, ultimately supporting the safe and effective development and clinical use of Ambrisentan for the treatment of pulmonary arterial hypertension.

References

- 1. veeprho.com [veeprho.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. biozol.de [biozol.de]

- 8. Rac-Ambrisentan-D5 | CAS No- 1392210-85-3 | Simson Pharma Limited [simsonpharma.com]

- 9. 1392210-85-3 CAS Manufactory [chemicalbook.com]

- 10. Rac-Ambrisentan-D5 | CAS No- 1392210-85-3 | Simson Pharma Limited [simsonpharma.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. phassociation.org [phassociation.org]

- 14. Pharmacokinetic evaluation of ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 16. Letairis (ambrisentan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. Ambrisentan - Wikipedia [en.wikipedia.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Pharmacokinetics of Ambrisentan, a Novel Drug for Treatment of Pulmonary Arterial Hypertension (PAH), in Japanese Subjects [jstage.jst.go.jp]

- 20. A RANDOMIZED, CONTROLLED PHARMACOKINETIC (PK) AND PHARMACODYNAMICS (PD) TRIAL OF AMBRISENTAN AFTER FONTAN SURGERY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (Rac)-Ambrisentan-d5

This whitepaper provides a comprehensive overview of the synthesis and characterization of (Rac)-Ambrisentan-d5, a deuterated analog of the endothelin receptor antagonist, Ambrisentan. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a valuable tool, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accurate quantification of Ambrisentan in biological matrices.[1][2]

Introduction to this compound

This compound is a stable isotope-labeled version of Ambrisentan, a potent and selective endothelin receptor type A (ETA) antagonist used in the treatment of pulmonary arterial hypertension. The incorporation of five deuterium atoms onto one of the phenyl rings minimally alters the chemical properties of the molecule while significantly increasing its molecular weight. This mass difference allows for its clear differentiation from the non-labeled drug in mass spectrometry-based assays, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (Rac)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3-(phenyl-d5)-3-phenylpropanoic acid |

| Molecular Formula | C₂₂H₁₇D₅N₂O₄ |

| Molecular Weight | 383.45 g/mol |

| CAS Number | 1392210-85-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated precursor, followed by the construction of the core propanoic acid structure and final coupling with the pyrimidine moiety. The following protocol is a proposed synthetic route based on established methods for the synthesis of Ambrisentan and related deuterated compounds.

Experimental Protocol: Synthesis

Step 1: Preparation of Benzophenone-d5

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Bromobenzene-d5 is then added dropwise to the suspension, maintaining a gentle reflux. The reaction is stirred until the magnesium is consumed, yielding phenyl-d5 magnesium bromide.

-

Acylation: In a separate flask, benzoyl chloride is dissolved in anhydrous diethyl ether and cooled in an ice bath. The prepared Grignard reagent is then added slowly to the benzoyl chloride solution.

-

Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield benzophenone-d5.

Step 2: Synthesis of (Rac)-methyl 2,3-epoxy-3-(phenyl-d5)-3-phenylpropanoate

-

Darzens Condensation: To a solution of benzophenone-d5 and methyl chloroacetate in anhydrous tetrahydrofuran (THF) at room temperature, sodium methoxide is added portion-wise. The reaction mixture is stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxide, which can be used in the next step without further purification.

Step 3: Synthesis of (Rac)-methyl 2-hydroxy-3-methoxy-3-(phenyl-d5)-3-phenylpropanoate

-

Epoxide Ring Opening: The crude epoxide from the previous step is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is stirred at room temperature.

-

Work-up: The reaction is neutralized with a mild base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The product can be purified by column chromatography.

Step 4: Synthesis of (Rac)-2-hydroxy-3-methoxy-3-(phenyl-d5)-3-phenylpropanoic acid

-

Hydrolysis: The methyl ester is dissolved in a mixture of methanol and water, and an excess of a base, such as sodium hydroxide, is added. The reaction is heated to reflux until the hydrolysis is complete.

-

Work-up: The methanol is removed, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 5: Synthesis of this compound

-

Nucleophilic Substitution: The racemic carboxylic acid from Step 4 and 2-chloro-4,6-dimethylpyrimidine are dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base, such as sodium hydride or potassium carbonate, is added, and the reaction is stirred at an elevated temperature.

-

Final Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and acidified. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by preparative HPLC or recrystallization.

References

An In-depth Technical Guide on the Physical and Chemical Stability of (Rac)-Ambrisentan-d5

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical stability of (Rac)-Ambrisentan-d5. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document summarizes the available data on the degradation pathways, stability-indicating analytical methods, and forced degradation studies of Ambrisentan, which serves as a surrogate for the deuterated analog, this compound.

Disclaimer: The stability data presented herein is based on studies conducted on Ambrisentan. It is a common scientific assumption that deuterium substitution at non-metabolically active sites does not significantly impact the intrinsic chemical stability of a molecule. However, minor differences in reaction kinetics due to isotopic effects cannot be entirely ruled out. Therefore, the information in this guide should be considered as a strong indicator of the stability profile of this compound, pending specific stability studies on the deuterated compound.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Ambrisentan has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 1: Summary of Forced Degradation Studies of Ambrisentan

| Stress Condition | Reagents and Conditions | Observations |

| Acidic Hydrolysis | 0.1 N HCl at 60°C for 4 hours | Significant degradation observed.[1][2] |

| Basic Hydrolysis | 0.5 N NaOH at 60°C for 8 hours | Significant degradation observed.[1][2] |

| Neutral Hydrolysis | Water at 80°C for 30 minutes to 6 hours | Degradation of up to 20.74% observed with the formation of a major degradation product.[3][4] |

| Oxidative Degradation | 3% H₂O₂ at ambient temperature for 48 hours | No significant degradation observed.[1][2] |

| Thermal Degradation | Solid state, conditions not specified | No significant degradation observed.[1] |

| Photolytic Degradation | Solid state, exposed to direct sunlight for 6 hours | No significant degradation observed.[1][5] |

Degradation Pathways

Under neutral hydrolytic stress, a major degradation product of Ambrisentan has been isolated and characterized.[3][4] The structure was identified as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine.[3] This suggests that the primary degradation pathway under these conditions involves the hydrolysis of the ether linkage.

While significant degradation was observed under acidic and basic conditions, the specific degradation products formed under these conditions have not been fully elucidated in the reviewed literature.

Stability-Indicating Analytical Methods

The development of a validated, stability-indicating analytical method is crucial for accurately quantifying the drug substance in the presence of its impurities and degradation products. Several reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for this purpose.

Table 2: Summary of Stability-Indicating RP-HPLC Methods for Ambrisentan

| Parameter | Method 1[1] | Method 2[2] | Method 3[5] |

| Column | SunFire C18 | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Hypersil GOLD C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Potassium dihydrogen orthophosphate (pH 2.5) and Acetonitrile:Methanol mixture (gradient) | 0.02 M Ammonium acetate buffer (pH 4.2) and Acetonitrile (52:48 v/v) | Methanol, Water, and Acetonitrile (40:40:20 v/v) |

| Flow Rate | Not specified | 1.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 225 nm | 215 nm | 260 nm |

| Column Temperature | Not specified | 25°C | Not specified |

| Retention Time | Not specified | Not specified | ~2.80 min |

These methods have been validated according to ICH guidelines and are suitable for the quality control and stability testing of Ambrisentan.

Experimental Protocols

A general protocol for conducting forced degradation studies on Ambrisentan is as follows:

-

Sample Preparation: Prepare solutions of Ambrisentan in the respective stress media (e.g., 0.1 N HCl, 0.5 N NaOH, water, 3% H₂O₂). For photolytic and thermal stress, expose the solid drug substance to the conditions.

-

Stress Application: Subject the samples to the specified stress conditions for the designated time.

-

Neutralization: For acid and base hydrolyzed samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

-

Mobile Phase Preparation: Prepare a 0.02 M ammonium acetate buffer and adjust the pH to 4.2. Mix with acetonitrile in a 52:48 (v/v) ratio.

-

Standard Solution Preparation: Prepare a standard solution of Ambrisentan of a known concentration in the mobile phase.

-

Sample Solution Preparation: Dissolve the Ambrisentan sample (e.g., from a forced degradation study) in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 215 nm

-

Injection Volume: Typically 10-20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the amount of Ambrisentan and any degradation products using the peak areas from the chromatograms.

Visualizations

Caption: Workflow for Forced Degradation Study of Ambrisentan.

Caption: General Workflow for Stability-Indicating HPLC Analysis.

Long-Term and Accelerated Stability

While detailed data from long-term and accelerated stability studies are not publicly available, a study on an extemporaneously compounded oral suspension of Ambrisentan (1 mg/mL) demonstrated good stability.[6][7] The suspension retained >90% of its initial concentration for up to 90 days when stored at both room temperature (under continuous fluorescent light) and under refrigeration (protected from light).[6][7] No degradation products were observed under these conditions.[6][7] This suggests that Ambrisentan is stable in a liquid formulation under typical storage conditions.

Conclusion

Based on the available data for Ambrisentan, this compound is expected to be a chemically stable compound under normal storage conditions. It is susceptible to degradation under acidic, basic, and neutral hydrolytic stress conditions, with the ether linkage being a potential point of cleavage. The compound is stable against oxidation, heat, and light. Validated stability-indicating HPLC methods are available for the accurate monitoring of its purity and degradation products. Specific long-term and accelerated stability studies on this compound are recommended to confirm these findings and establish an appropriate retest period or shelf life.

References

- 1. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. rjptonline.org [rjptonline.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity Assessment of (Rac)-Ambrisentan-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for assessing the isotopic purity of (Rac)-Ambrisentan-d5, a deuterated analog of the endothelin receptor antagonist, Ambrisentan. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism, and pharmacokinetic studies where isotopically labeled internal standards are critical for accurate quantification.

Introduction

This compound is a stable isotope-labeled internal standard essential for the accurate quantification of Ambrisentan in biological matrices using mass spectrometry-based assays. The incorporation of five deuterium atoms into the Ambrisentan molecule allows for its differentiation from the unlabeled analyte, thereby improving the precision and accuracy of analytical measurements. Ensuring the isotopic purity of this compound is paramount, as the presence of unlabeled or partially labeled species can compromise the integrity of quantitative data. This guide outlines the key analytical techniques and experimental protocols for the rigorous assessment of its isotopic composition.

Quantitative Isotopic Purity Data

The isotopic purity of a given lot of this compound is determined by assessing the distribution of its isotopologues. High-resolution mass spectrometry is the primary technique for this analysis. The data is typically presented in a tabular format, summarizing the relative abundance of each isotopic species. While specific values may vary slightly between batches, a representative isotopic distribution is provided in Table 1. The isotopic enrichment is a key parameter derived from this data, indicating the percentage of the deuterated compound relative to all its isotopic variants.

| Isotopologue | Chemical Formula | Relative Abundance (%) |

| d0 | C₂₂H₂₂N₂O₄ | < 0.1 |

| d1 | C₂₂H₂₁DN₂O₄ | < 0.5 |

| d2 | C₂₂H₂₀D₂N₂O₄ | < 1.0 |

| d3 | C₂₂H₁₉D₃N₂O₄ | < 2.0 |

| d4 | C₂₂H₁₈D₄N₂O₄ | < 5.0 |

| d5 | C₂₂H₁₇D₅N₂O₄ | > 98.0 |

Table 1: Representative Isotopic Distribution of this compound. This table illustrates a typical isotopologue distribution for a high-quality batch of this compound, with the desired d5 species being the most abundant.

| Parameter | Specification |

| Isotopic Purity (d5) | ≥ 98% |

| Chemical Purity (by HPLC) | ≥ 99% |

Table 2: Typical Quality Control Specifications for this compound. This table outlines the standard quality control parameters, including the minimum acceptable isotopic and chemical purity.

Experimental Protocols

The assessment of isotopic purity relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

3.1.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the same solvent to a final concentration of 1 µg/mL for infusion or LC-MS analysis.

3.1.2. Instrumentation and Analysis

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode:

-

Direct Infusion: The sample solution is directly infused into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). This provides a rapid assessment of the overall isotopic distribution.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is injected onto a liquid chromatography system coupled to the mass spectrometer. This approach is useful for separating the deuterated standard from any potential impurities before mass analysis. A typical LC method would involve a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile with 0.1% formic acid.

-

-

Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of all expected isotopologues of Ambrisentan-d5.

3.1.3. Data Analysis

-

From the full-scan mass spectrum, extract the ion chromatograms or spectra for the protonated molecules [M+H]⁺ of each isotopologue (d0 to d5).

-

Calculate the area under the curve for each isotopic peak.

-

Determine the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopic peak areas and multiplying by 100.

-

The isotopic purity is reported as the relative abundance of the d5 isotopologue.

Structural Confirmation and Deuterium Localization by NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of the deuterium labels.

3.2.1. Sample Preparation

-

Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

3.2.2. Instrumentation and Analysis

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Experiments:

-

¹H NMR: This spectrum is used to identify the absence of proton signals at the deuterated positions. The integration of any residual proton signals at these positions can provide a semi-quantitative measure of isotopic enrichment.

-

¹³C NMR: This spectrum confirms the overall carbon skeleton of the molecule.

-

²H NMR: This spectrum directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

3.2.3. Data Analysis

-

In the ¹H NMR spectrum, compare the spectrum of this compound to that of an authentic standard of unlabeled Ambrisentan. The absence or significant reduction of proton signals at the expected positions of deuteration confirms the isotopic labeling.

-

The chemical shifts in the ¹³C and ²H NMR spectra should be consistent with the structure of Ambrisentan.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Pharmacokinetics of Ambrisentan vs. (Rac)-Ambrisentan-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of ambrisentan, a selective endothelin type A receptor antagonist. Due to the absence of direct comparative pharmacokinetic studies on (Rac)-Ambrisentan-d5 in the public domain, this document focuses on the detailed pharmacokinetic profile of ambrisentan and the theoretical implications of deuteration. This compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical assays for the precise quantification of ambrisentan in biological matrices. This guide summarizes key pharmacokinetic parameters of ambrisentan from various clinical studies, outlines the experimental protocols employed, and discusses the potential impact of deuterium substitution on drug metabolism and pharmacokinetics.

Introduction to Ambrisentan and the Role of Deuteration

Ambrisentan is an orally active, propanoic acid-class endothelin receptor antagonist (ERA) with high selectivity for the endothelin A (ETA) receptor.[1] It is indicated for the treatment of pulmonary arterial hypertension (PAH).[1] The pharmacokinetics of ambrisentan have been well-characterized, demonstrating dose-proportional increases in exposure.[1]

This compound is a deuterated analog of ambrisentan. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can lead to a more stable chemical bond.[2] This modification can alter the pharmacokinetic profile of a drug, often by reducing the rate of metabolism, which can lead to a longer half-life.[3] However, in the context of ambrisentan, the deuterated form, this compound, is principally used as an internal standard in analytical and pharmacokinetic research to ensure the accuracy and precision of ambrisentan quantification in biological samples.[4]

Pharmacokinetics of Ambrisentan

Ambrisentan is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached approximately 2 hours post-dose.[1] Its pharmacokinetics are generally linear over the therapeutic dose range.[5]

Absorption and Distribution

-

Bioavailability: The absolute bioavailability of ambrisentan is not definitively known, but it is rapidly absorbed.[1]

-

Effect of Food: The administration of ambrisentan with a high-fat meal resulted in a 12% decrease in Cmax, while the area under the plasma concentration-time curve (AUC) remained unchanged. This indicates that ambrisentan can be taken with or without food.[6]

-

Protein Binding: Ambrisentan is highly bound to plasma proteins, approximately 99%, primarily to albumin.[7]

Metabolism and Excretion

Ambrisentan is cleared primarily through non-renal pathways, with hepatic metabolism and biliary excretion being the main routes of elimination.[5][7] It is metabolized to a lesser extent by cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2C19, and more significantly by uridine 5'-diphosphate glucuronosyltransferases (UGTs) such as UGT1A9S, 2B7S, and 1A3S.[8]

The terminal elimination half-life of ambrisentan is approximately 15 hours; however, its effective half-life is considered to be around 9 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ambrisentan from various studies.

Table 1: Pharmacokinetic Parameters of Ambrisentan in Healthy Subjects

| Parameter | 2.5 mg Single Dose | 5 mg Single Dose | 10 mg Single Dose | Reference |

| Cmax (ng/mL) | 179 ± 32 | 362 ± 43 | 767 ± 91 | [9] |

| Tmax (hr) | 2.0-2.5 | 2.0-2.5 | 2.0-2.5 | [9] |

| AUC0→∞ (ng·hr/mL) | 1439 ± 373 | 2945 ± 609 | 6894 ± 1613 | [9] |

| Oral Clearance (mL/min) | 38 | 38 | 38 | [1] |

Table 2: Pharmacokinetic Parameters of Ambrisentan in PAH Patients

| Parameter | 5 mg Once Daily (Steady State) | Reference |

| Cmax (ng/mL) | 674 ± 197 | [9] |

| AUC0→24 (ng·hr/mL) | 8337 ± 4715 | [9] |

| Oral Clearance (mL/min) | 19 | [1] |

Table 3: Pharmacokinetic Parameters of Ambrisentan in Pediatric PAH Patients

| Parameter | 2.5 mg to 10.0 mg Doses | Reference |

| Cmax (ng/mL) | 738 ± 452 | [10] |

| Tmax (hr) | 3.2 ± 2.1 | [10] |

| AUC (ng·hr/mL) | 6657 ± 4246 | [10] |

Experimental Protocols

Pharmacokinetic Study in Healthy Japanese Subjects

-

Study Design: A single oral dose study was conducted in healthy Japanese subjects under fasted conditions at dose levels of 2.5, 5, and 10 mg. To assess the effect of food, a single oral dose of 10 mg was also administered in a fed state.

-

Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of ambrisentan.

-

Analytical Method: Plasma concentrations of ambrisentan were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.[9]

Pharmacokinetic Study in Pediatric PAH Patients

-

Study Design: An open-label, non-controlled, multiple-dose study was conducted in pediatric patients who had been receiving ambrisentan for at least 30 days.

-

Sample Collection: Blood samples for pharmacokinetic assessments were collected at pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-dose.

-

Pharmacokinetic Analysis: Peak plasma concentration (Cmax) and time to Cmax (Tmax) were determined from the concentration data. The area under the plasma concentration-time curve during a dose interval (AUC) was also calculated.[10]

This compound: The Deuterated Analog

As previously stated, there is a lack of publicly available pharmacokinetic studies directly comparing Ambrisentan and this compound. The primary role of this compound is as an internal standard in bioanalytical methods.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] For drugs where C-H bond cleavage is a rate-limiting step in their metabolism, deuteration can lead to:

-

Decreased rate of metabolism

-

Increased plasma half-life

-

Increased overall drug exposure (AUC)

-

Reduced formation of certain metabolites

Theoretical Pharmacokinetic Profile of this compound

Given that ambrisentan is metabolized by CYP and UGT enzymes, it is plausible that deuteration at specific sites of metabolic attack could alter its pharmacokinetic profile. If the deuterium atoms in this compound are located at positions susceptible to enzymatic oxidation or glucuronidation, one could hypothesize that this compound would exhibit a slower clearance and a longer half-life compared to ambrisentan. However, without experimental data, this remains a theoretical consideration.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study```dot

Caption: Major metabolic and excretion pathways of Ambrisentan.

Conclusion

The pharmacokinetic profile of ambrisentan is well-established, demonstrating predictable absorption, distribution, metabolism, and excretion characteristics. In contrast, this compound serves as a critical tool in the bioanalysis of ambrisentan rather than as a therapeutic agent with a defined pharmacokinetic profile. While the principles of the kinetic isotope effect suggest that deuteration could potentially alter the pharmacokinetics of ambrisentan, leading to a slower metabolism and longer half-life, this remains a theoretical consideration in the absence of direct comparative studies. Future research, should it be undertaken, would be necessary to elucidate the precise pharmacokinetic properties of this compound and determine if it offers any therapeutic advantages over the non-deuterated parent compound.

References

- 1. No clinically relevant pharmacokinetic and safety interactions of ambrisentan in combination with tadalafil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic evaluation of ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Deuterated Ambrisentan in Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the pursuit of accuracy, precision, and robustness is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality. This technical guide elucidates the significant advantages of employing deuterated ambrisentan as an internal standard for the bioanalysis of ambrisentan, a selective endothelin-1 type A receptor antagonist used in the treatment of pulmonary hypertension.[1][2]

The Core Principle: Mitigating Matrix Effects and Enhancing Reliability

Bioanalytical methods are often challenged by the "matrix effect," which refers to the alteration of ionization efficiency for an analyte due to co-eluting components from the biological matrix (e.g., plasma, urine).[3][4][5] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[4][5] Stable isotope-labeled (SIL) internal standards, such as deuterated ambrisentan, are widely recognized as the gold standard for mitigating these effects.[3][6][7][8]

The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[8][9] Deuterated ambrisentan and ambrisentan exhibit the same extraction recovery, chromatographic retention time, and ionization response.[8] By co-eluting with the analyte, the deuterated IS experiences the same matrix effects, allowing for reliable normalization of the analyte's signal and leading to more accurate and precise results.[3][10] The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL internal standards.[3]

Quantitative Performance Metrics

The use of deuterated ambrisentan as an internal standard has been demonstrated in several validated bioanalytical methods for the quantification of ambrisentan in biological matrices. The following table summarizes key quantitative data from a representative study, highlighting the performance achievable with this approach.

| Parameter | Value | Reference |

| Analyte | Ambrisentan | [1] |

| Internal Standard | Deuterated Ambrisentan | [1] |

| Matrix | Human Plasma | [1] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |

| Linearity Range | 0.1 - 200 ng/mL | [1] |

| Inter-batch Precision (RSD%) | ≤ 15% | [1] |

| Intra-batch Precision (RSD%) | ≤ 15% | [1] |

| Inter-batch Accuracy (% Bias) | ≤ ±15% | [1] |

| Intra-batch Accuracy (% Bias) | ≤ ±15% | [1] |

| Recovery of Ambrisentan | 69.4% | [1] |

This table summarizes data from a study by Casal et al. (2018), which developed and validated an UPLC-MS/MS method for the quantification of total and unbound ambrisentan in human plasma.[1]

Experimental Protocols: A Representative Method

This section details a typical experimental protocol for the bioanalysis of ambrisentan using a deuterated internal standard, based on published literature.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Sample Preparation: To 100 µL of human plasma, add a working solution of deuterated ambrisentan as the internal standard.

-

Protein Precipitation: Precipitate proteins by adding an appropriate volume of a precipitating agent (e.g., acetonitrile).

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction:

-

Condition an SPE cartridge (e.g., reversed-phase C18) with methanol followed by water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Column: A reversed-phase C18 column is typically used for separation.[1]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[11][12]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both ambrisentan and deuterated ambrisentan to ensure selectivity and sensitivity. For example, a potential transition for ambrisentan is m/z 379 -> 347.[11]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the mechanism of action of ambrisentan, the following diagrams are provided.

Caption: A generalized workflow for the bioanalysis of ambrisentan using deuterated ambrisentan as an internal standard.

Caption: Mechanism of action of ambrisentan as a selective endothelin-1 type A receptor antagonist.

Conclusion

The use of deuterated ambrisentan as an internal standard offers a robust and reliable solution for the quantitative bioanalysis of ambrisentan. Its ability to co-elute with the analyte and compensate for matrix effects, extraction variability, and ionization inconsistencies is a significant advantage that leads to highly accurate and precise data.[3][8][10] For researchers and drug development professionals, the adoption of this "gold standard" approach is crucial for generating high-quality data that can be confidently used in pharmacokinetic studies, clinical trials, and regulatory submissions. While the initial investment in a stable isotope-labeled standard may be higher than that for a structural analog, the resulting data quality, reduced method development time, and avoidance of potential study failures ultimately provide a more cost-effective and scientifically sound strategy.[3]

References

- 1. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. eijppr.com [eijppr.com]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texilajournal.com [texilajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Storage and handling guidelines for (Rac)-Ambrisentan-d5

An In-Depth Technical Guide to the Storage and Handling of (Rac)-Ambrisentan-d5

This guide provides comprehensive information and best practices for the storage and handling of this compound, a deuterated analog of Ambrisentan. The guidelines furnished herein are intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound for analytical and research purposes. The information is compiled from manufacturer recommendations, safety data sheets of the parent compound, and scientific literature on the stability of Ambrisentan.

Compound Information

-

Chemical Name: (Rac)-2-((4,6-Dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic Acid-d5

-

CAS Number: 1392210-85-3[1]

-

Molecular Formula: C₂₂H₁₇D₅N₂O₄

-

Molecular Weight: 383.45 g/mol [2]

-

Description: this compound is a stable, non-radioactive, isotopically labeled form of Ambrisentan.[3][4] It is commonly used as an internal standard in pharmacokinetic and metabolic studies.[4]

Storage Guidelines

Proper storage is critical to maintain the chemical and isotopic purity of this compound. The recommended storage conditions are summarized in the table below.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize potential degradation over long-term storage. This is a standard recommendation from multiple suppliers.[1] |

| Light Exposure | Store in a light-protected container (e.g., amber vial) | Although studies on the non-deuterated form show stability under photolytic stress, protection from light is a general best practice for complex organic molecules. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidative degradation and moisture absorption. |

| Moisture | Store in a dry, well-ventilated place | To prevent hydrolysis. Ambrisentan has shown susceptibility to degradation in the presence of water (neutral hydrolysis). |

Note: While deuterated compounds are generally stable and do not have a defined shelf life in the traditional sense, their integrity depends on proper storage to prevent contamination and degradation.[5]

Chemical Stability

Forced degradation studies on the non-deuterated parent compound, Ambrisentan, provide valuable insights into its stability profile. This data is crucial for understanding which conditions to avoid during handling and analysis.

Table 2: Summary of Forced Degradation Studies on Ambrisentan

| Stress Condition | Reagents and Conditions | Extent of Degradation | Key Findings |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant Degradation | The compound is highly susceptible to degradation in acidic conditions. |

| Basic Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | Slight Degradation | More stable under basic conditions compared to acidic conditions. |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Significant Degradation | The molecule is susceptible to oxidation. |

| Neutral Hydrolysis | Water at 80°C for 24 hours | Significant Degradation | Indicates the importance of storing the compound in a dry state. |

| Thermal Stress | 105°C for 24 hours | Stable | The compound is stable at elevated temperatures for a short duration. |

| Photolytic Stress | UV light (254 nm) for 24 hours | Stable | The compound is not significantly degraded by UV light. |

The data presented is a synthesis from multiple studies on Ambrisentan and should be considered as indicative for this compound.

Handling Procedures

Adherence to proper handling procedures is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust particles.

-

Dispensing: When weighing and dispensing the solid material, take care to avoid the generation of dust.

-

Solution Preparation: For preparing solutions, dissolve the compound in a suitable solvent as indicated by the specific experimental protocol. Common solvents include DMSO, Methanol, and Acetonitrile.

-

Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.

-

Spills: In case of a spill, contain the material, and clean the area with an appropriate solvent and cleaning materials. Dispose of the waste in accordance with local regulations.

Experimental Protocols

The following are generalized protocols for forced degradation studies based on the literature for Ambrisentan. These can be adapted for stability testing of this compound.

Protocol 1: Preparation of Stock and Sample Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Studies

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for a specified time (e.g., 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a final concentration with the solvent.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for a specified time. After incubation, neutralize with 0.1 M HCl and dilute.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified time. Dilute to the final concentration.

-

Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. After exposure, allow it to cool to room temperature and prepare a solution of the desired concentration.

-

Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Subsequently, prepare a solution of the desired concentration.

For all degradation studies, a control sample (unexposed to stress) should be analyzed concurrently.

Visualization of Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

Caption: Workflow for Storage and Handling of this compound.

References

Methodological & Application

Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of (Rac)-Ambrisentan-d5 in Human Plasma

Introduction

Ambrisentan is a potent and selective endothelin type-A receptor antagonist indicated for the treatment of pulmonary arterial hypertension. The development of robust bioanalytical methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs. This application note describes a detailed, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of (Rac)-Ambrisentan-d5 in human plasma. This compound serves as an isotopic internal standard for the quantification of Ambrisentan, ensuring high accuracy by compensating for variability in sample preparation and instrument response.[1][2][3][4][5]

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

Ambrisentan (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (AR Grade)

-

Human Plasma (Blank, K2-EDTA)

-

Water (Deionized, 18.2 MΩ·cm)

Instrumentation

An Agilent 1290 Infinity II UHPLC system coupled with a 6470 Triple Quadrupole mass spectrometer was utilized for this analysis.[6] The system was equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

A robust chromatographic separation was achieved using a C18 reversed-phase column. The specific conditions are summarized in the table below.

| Parameter | Value |

| Column | Waters Symmetry C18 (4.6 mm x 100 mm, 5 µm)[7] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8][9][10] |

| MRM Transition (Ambrisentan) | m/z 379.1 → 303.1[10] |

| MRM Transition (this compound) | m/z 380.4 → 301.0[7] |

| Collision Energy (Ambrisentan) | Optimized for maximal response |

| Collision Energy (this compound) | Optimized for maximal response |

| Dwell Time | 200 ms |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 4000 V |

Protocols

Standard and Quality Control Sample Preparation

Stock solutions of Ambrisentan and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol:water. Calibration curve standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of the analyte and internal standard from the plasma matrix.

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (concentration to be optimized).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Method Validation Summary

The developed method was validated according to the US FDA guidelines for bioanalytical method validation.[11] The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 2-2000 ng/mL for Ambrisentan in human plasma.[7] The correlation coefficient (r²) was consistently >0.995.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low (6 ng/mL) | < 2.5% | < 8.5% | ± 5.0% |

| Medium (200 ng/mL) | < 2.0% | < 7.0% | ± 4.0% |

| High (1600 ng/mL) | < 1.5% | < 6.0% | ± 3.5% |

Data adapted from similar studies for illustrative purposes.[7]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Ambrisentan | 74.6% - 80.5%[7] | 92.3% - 98.3% (IS Normalized)[7] |

| This compound | Consistent across QC levels | Consistent across QC levels |

Stability

The stability of Ambrisentan in human plasma was evaluated under various conditions to mimic sample handling and storage in a clinical setting.

| Stability Condition | Duration | Result |

| Bench-top | 8 hours at room temperature | Stable |

| Freeze-thaw | 3 cycles | Stable |

| Long-term | 30 days at -80 °C | Stable |

Visualizations

Caption: Workflow for the LC-MS/MS analysis of this compound.

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and stability. This validated method is well-suited for high-throughput analysis in pharmacokinetic and clinical studies involving Ambrisentan.

References

- 1. veeprho.com [veeprho.com]

- 2. lcms.cz [lcms.cz]

- 3. Home - Cerilliant [cerilliant.com]

- 4. m.youtube.com [m.youtube.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. agilent.com [agilent.com]

- 7. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]

- 8. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Ambrisentan Analysis in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Ambrisentan in human plasma for quantitative analysis. The described methods include Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE), which are commonly employed techniques prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Ambrisentan is an endothelin receptor antagonist used in the treatment of pulmonary hypertension. Accurate and reliable quantification of Ambrisentan in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and robustness of the analytical method.

Sample Preparation Methods

The choice of sample preparation method depends on several factors, including the desired limit of quantification, sample throughput, and the analytical instrumentation available. This document outlines three prevalent methods for Ambrisentan extraction from human plasma.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration. It involves passing the plasma sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

Quantitative Data Summary for SPE Methods

| Parameter | Method 1 | Method 2 |

| Sorbent Type | C18 | Polymeric Reversed-Phase (e.g., Strata-X) |

| Conditioning | Methanol followed by water | Not explicitly required for some modern polymeric sorbents |

| Sample Loading | Diluted plasma (e.g., with 2% formic acid) | Diluted plasma |

| Washing | 2% formic acid and methanol | Aqueous acid solutions |

| Elution | Methanol | Methanol or Acetonitrile (may be acidified or basified) |

| Recovery | 82.49-85.14%[1] | >73.8% |

| Linear Range | 1-50 µg/mL[1][2] | 1-1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1][2] | 0.1 ng/mL[3] |

| Internal Standard (IS) | Pioglitazone[1] | Deuterated Ambrisentan[3], Midazolam[4] |

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline based on commonly used C18 SPE cartridges.

Materials:

-

Human plasma samples

-

Ambrisentan standard solutions

-

Internal Standard (IS) solution (e.g., Pioglitazone or deuterated Ambrisentan)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

C18 SPE cartridges (e.g., 200 mg, 3 mL)

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 200 µL of plasma.

-

Add 20 µL of the internal standard solution.

-

Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.

-

Dry the cartridge under high vacuum for 5-10 minutes.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute Ambrisentan and the IS from the cartridge with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Workflow for Solid-Phase Extraction (SPE)

Caption: A flowchart illustrating the key steps in the Solid-Phase Extraction (SPE) workflow.

Protein Precipitation (PP)

Protein precipitation is a simpler and faster method compared to SPE, making it suitable for high-throughput analysis. It involves adding an organic solvent or an acid to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. Acetonitrile is a commonly used solvent for this purpose.[2]

Quantitative Data Summary for Protein Precipitation Methods

| Parameter | Method 1 |

| Precipitating Agent | Acetonitrile[2] |

| Ratio (Plasma:Agent) | 1:2.5 (v/v) |

| Linear Range | 1-2000 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |

| Internal Standard (IS) | Armodafinil[2] |

Experimental Protocol: Protein Precipitation (PP)

Materials:

-

Human plasma samples

-

Ambrisentan standard solutions

-

Internal Standard (IS) solution (e.g., Armodafinil)

-

Acetonitrile (HPLC grade, chilled)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Centrifuge (refrigerated)

-

Vortex mixer

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.

-

Add 50 µL of the internal standard solution.

-

-

Protein Precipitation:

-

Centrifugation:

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

-

Supernatant Collection and Filtration:

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

Workflow for Protein Precipitation (PP)

Caption: A diagram showing the sequential steps of the Protein Precipitation (PP) method.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Quantitative Data Summary for a General LLE Method

| Parameter | General Method |

| Extraction Solvent | Diethyl ether, Ethyl acetate, or Methyl tert-butyl ether |

| pH Adjustment | Alkalinization with NaOH may be required |

| Shaking Time | 10-30 minutes |

| Recovery | Generally >80% |

Experimental Protocol: Liquid-Liquid Extraction (LLE)

Materials:

-

Human plasma samples

-

Ambrisentan standard solutions

-

Internal Standard (IS) solution

-

Organic extraction solvent (e.g., diethyl ether)

-

Aqueous buffer or base (e.g., 0.1 M NaOH)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Preparation:

-

In a glass centrifuge tube, pipette 500 µL of plasma.

-

Add 50 µL of the internal standard solution.

-

Add 100 µL of 0.1 M NaOH to alkalinize the sample. Vortex for 30 seconds.

-

-

Extraction:

-

Add 2 mL of diethyl ether to the tube.

-

Cap the tube and vortex for 2 minutes, or shake mechanically for 20 minutes.

-

-

Phase Separation:

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-